Ethyl (6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate is a chemical compound with the molecular formula C7H10N2O3. It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate can be synthesized through a cycloaddition reaction. One common method involves the (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. This reaction is typically carried out under transition-metal-free conditions, making it an economical and practical approach . The reaction conditions are mild, and the process is known for its high efficiency and wide substrate scope.
Industrial Production Methods
While specific industrial production methods for Ethyl(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable processes that ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate can be compared with other pyridazine and pyridazinone derivatives. Similar compounds include:
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position.
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide agent.
These compounds share similar structural features but differ in their specific functional groups and biological activities. Ethyl(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N3O3 |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
ethyl N-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)carbamate |
InChI |
InChI=1S/C7H11N3O3/c1-2-13-7(12)8-5-3-4-6(11)10-9-5/h2-4H2,1H3,(H,10,11)(H,8,9,12) |
InChI Key |
OMAHVQULDLAVKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NNC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.